4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide
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Overview
Description
4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then coupled through various organic reactionsThe final step often involves the coupling of these intermediates with N,N-dimethylbenzamide under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropoxy group can enhance the compound’s binding affinity. The dimethylbenzamide moiety may contribute to the compound’s overall stability and solubility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)pyridine
- 4-Aminocoumarin derivatives
Uniqueness
4-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This group can impart distinct chemical and biological properties, such as increased rigidity and specific binding interactions .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(aminomethyl)-2-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)13(16)11-6-3-9(8-14)7-12(11)17-10-4-5-10/h3,6-7,10H,4-5,8,14H2,1-2H3 |
InChI Key |
IIXSNZOXFCCECN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)CN)OC2CC2 |
Origin of Product |
United States |
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